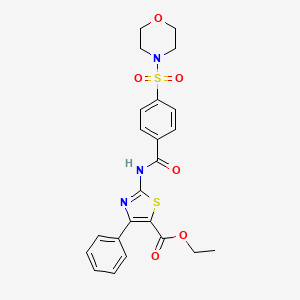
Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis includes understanding the reactions involved, the conditions under which they occur, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it may undergo under different conditions. The analysis includes understanding the mechanism of the reactions, and the factors that influence their rate and yield .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents. These properties can often be predicted based on the compound’s structure, and are confirmed by experimental measurements .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of compounds related to Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiazole-5-carboxylate often involves complex chemical reactions, aiming at creating molecules with potential biological activities. For instance, studies on the synthesis of 1,2,4-triazole derivatives highlight the creation of molecules through reactions involving morpholine or piperazine nucleus, which are screened for their antimicrobial activity (Fandaklı et al., 2012). Similarly, the development of dihydrotetrazolopyrimidine derivatives, such as ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, demonstrates the synthesis of novel compounds using specific catalysts in ethanol under reflux conditions (Suwito et al., 2018).
Biological Activities and Applications
The research extends to evaluating the biological activities of these compounds, particularly their antimicrobial and anti-anoxic effects. Compounds synthesized from reactions involving morpholine have shown good activity against test microorganisms, suggesting potential applications as antimicrobial agents (Fandaklı et al., 2012). Furthermore, certain derivatives have demonstrated potent anti-anoxic (AA) activity, indicating their potential in developing treatments for conditions related to oxygen deprivation (Ohkubo et al., 1995).
The exploration of these compounds for their antimicrobial properties is also noteworthy, with some derivatives showing inhibitory effects against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This highlights the potential of these molecules in addressing parasitic diseases, despite challenges in achieving in vivo efficacy due to metabolic stability issues (Patrick et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S2/c1-2-32-22(28)20-19(16-6-4-3-5-7-16)24-23(33-20)25-21(27)17-8-10-18(11-9-17)34(29,30)26-12-14-31-15-13-26/h3-11H,2,12-15H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFOMNYXNVWBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

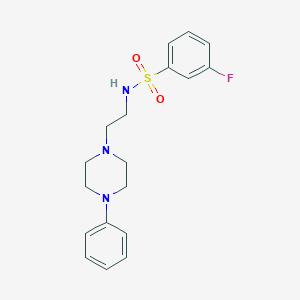
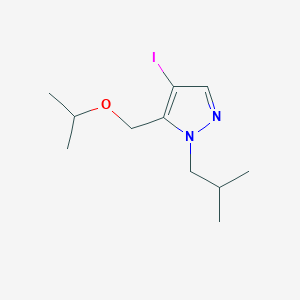

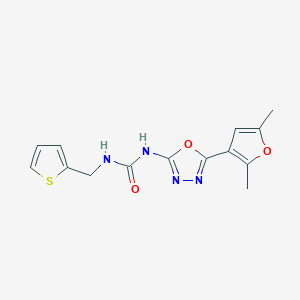
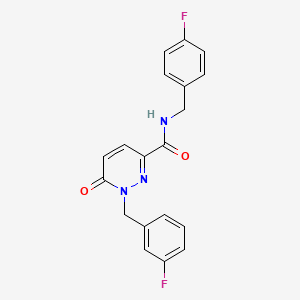

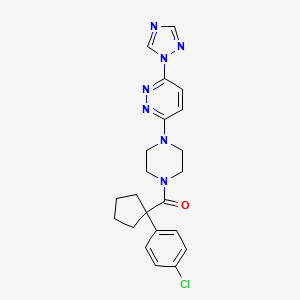



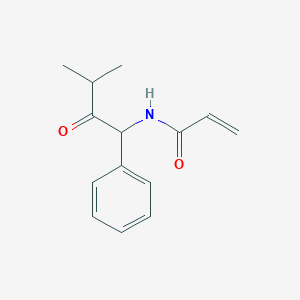
![N-(3,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2447392.png)
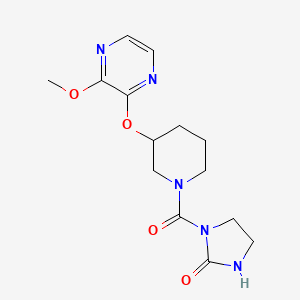
![3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2447396.png)